Tdo-IN-1

TDO inhibition tryptophan metabolism enzyme assay

Tdo-IN-1 (CAS# 2490672-92-7) is a small-molecule inhibitor that selectively targets tryptophan 2,3-dioxygenase (TDO, also known as TDO2), a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway of tryptophan catabolism. TDO is frequently overexpressed in multiple human malignancies, including hepatocellular carcinoma, melanoma, and glioblastoma, where its enzymatic activity drives local tryptophan depletion and kynurenine production—two immunosuppressive mechanisms that promote immune evasion and tumor progression.

Molecular Formula C16H13F3N4O2
Molecular Weight 350.29 g/mol
Cat. No. B12407527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTdo-IN-1
Molecular FormulaC16H13F3N4O2
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC2=CC(=CC3=C2C=NN3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C16H13F3N4O2/c1-9-2-3-10(15(4-9)23(24)25)7-20-13-5-11(16(17,18)19)6-14-12(13)8-21-22-14/h2-6,8,20H,7H2,1H3,(H,21,22)
InChIKeyFIFXIQQUXZVXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tdo-IN-1: A Selective Tryptophan 2,3-Dioxygenase (TDO) Inhibitor for Cancer Immunometabolism Research


Tdo-IN-1 (CAS# 2490672-92-7) is a small-molecule inhibitor that selectively targets tryptophan 2,3-dioxygenase (TDO, also known as TDO2), a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway of tryptophan catabolism . TDO is frequently overexpressed in multiple human malignancies, including hepatocellular carcinoma, melanoma, and glioblastoma, where its enzymatic activity drives local tryptophan depletion and kynurenine production—two immunosuppressive mechanisms that promote immune evasion and tumor progression . Tdo-IN-1 exhibits an IC50 of 0.62 μM against human TDO in biochemical assays and is orally bioavailable, enabling in vivo studies in murine tumor models . This compound is supplied at ≥98% purity for preclinical research applications only .

Why Generic TDO Inhibitor Substitution is Not Viable in Tdo-IN-1-Based Studies


Although the TDO inhibitor landscape includes several commercially available compounds—LM10, 680C91, TDO-IN-2, and the dual-target IDO/TDO-IN-1 series—these agents are not functionally interchangeable with Tdo-IN-1 in preclinical research protocols. Critical differences exist across at least three dimensions: (i) TDO inhibitory potency and species-specific activity (e.g., LM10 exhibits divergent IC50 values of 0.62 μM for human TDO versus 2 μM for mouse TDO ; 680C91 shows Ki = 51 nM but requires species-specific IC50 conversion ), (ii) selectivity profiles against the structurally and functionally homologous enzyme indoleamine-2,3-dioxygenase (IDO1) (where 680C91 shows no IDO inhibition at 10 μM while dual inhibitors intentionally target both enzymes [1]), and (iii) availability of validated in vivo oral dosing data for tumor immunotherapy models (where Tdo-IN-1 has documented efficacy at 25 mg/kg p.o. q.d. × 9 days in CT26 syngeneic models while several comparators lack peer-reviewed in vivo validation). Substituting one inhibitor for another without adjusting for these differences introduces uncontrolled variables that compromise data reproducibility across laboratories .

Quantitative Differentiation Evidence: Tdo-IN-1 vs. Closest Analogs and In-Class Candidates


TDO Inhibitory Potency: Tdo-IN-1 Matches Human TDO IC50 of LM10 While Offering Distinct In Vivo Validation

Tdo-IN-1 demonstrates an IC50 of 0.62 μM against human TDO in biochemical assays . This value is identical to the reported human TDO IC50 of the established comparator LM10 (IC50 = 0.62 μM for human TDO), indicating comparable on-target biochemical potency . However, LM10 exhibits species-dependent divergence with a higher IC50 of 2 μM against mouse TDO , whereas Tdo-IN-1 has been directly validated for in vivo efficacy in murine syngeneic tumor models at 25 mg/kg oral dosing [1]. In contrast, 680C91 is reported with Ki = 51 nM in cell-free assays —a different measurement metric (binding affinity versus functional inhibition) that complicates direct potency comparisons without additional experimental context. TDO-IN-2, another in-class candidate, shows an IC50 of 1.25 μM against TDO, representing approximately 2-fold weaker biochemical potency than Tdo-IN-1 .

TDO inhibition tryptophan metabolism enzyme assay

IDO1 Selectivity: Tdo-IN-1 Exhibits >160-Fold Selectivity Window, Differentiating from Dual IDO/TDO Inhibitors

Tdo-IN-1 demonstrates >160-fold selectivity for TDO over the homologous enzyme indoleamine-2,3-dioxygenase (IDO1), with an IDO1 IC50 >100 μM compared to the TDO IC50 of 0.62 μM . This selectivity profile sharply distinguishes Tdo-IN-1 from dual-target inhibitors such as IDO/TDO-IN-1, which potently inhibits both enzymes with IC50 values of 9.7 nM (IDO) and 47 nM (TDO) [1]—representing a fundamentally different pharmacological tool. Another selective comparator, 680C91, shows no inhibitory activity against IDO at concentrations up to 10 μM [2] (or IC50 >80 μM for mouse IDO ), while also lacking activity against monoamine oxidase A/B and serotonin receptors at 10 μM [2]. LM10 also exhibits selectivity for TDO over IDO , but its species-divergent TDO potency (0.62 μM human vs. 2 μM mouse) creates a narrower effective selectivity window in murine systems compared to Tdo-IN-1's validated murine in vivo activity .

TDO selectivity IDO1 off-target immunometabolism

In Vivo Antitumor Efficacy: Tdo-IN-1 Demonstrates 76.93% Tumor Volume Inhibition with Oral Dosing in CT26 Syngeneic Model

Tdo-IN-1 (also referred to as HT-28 in primary literature) at an oral dose of 25 mg/kg administered once daily for 9 days significantly inhibits CT26 tumor proliferation in syngeneic BALB/c mice, achieving a tumor volume inhibition rate of 76.93% . This same dosing regimen enhances tumor immunotherapy outcomes, with observed reductions in Foxp3 expression, increases in CD8 and TNF-α levels, and enhanced immune responses in tumor-bearing mice . Comparator LM10 has been reported to reduce growth of TDO-expressing P815 mastocytoma tumors in mice , though quantitative tumor inhibition percentages are not publicly available for direct cross-study comparison. 680C91 has been studied in glioma cell assays (blocking kynurenine release) and for CNS effects (elevating CSF tryptophan and serotonin) but lacks published in vivo tumor growth inhibition data comparable to Tdo-IN-1's 76.93% endpoint [1]. TDO-IN-2 is noted as orally active with antitumor activity but without specified tumor inhibition metrics . The dual inhibitor IDO/TDO-IN-1 lacks publicly available in vivo tumor efficacy data altogether [2].

in vivo efficacy tumor immunotherapy syngeneic mouse model

Cellular Tumor Cell Cytotoxicity Profile: Tdo-IN-1 Exhibits Sub-Micromolar IC50 Against HepG2 Cells with Low Normal Cell Toxicity

Tdo-IN-1 (HT-28) displays differential cytotoxicity across tumor cell lines in vitro, with IC50 values ranging from 0.54 μM (HepG2 hepatocellular carcinoma) to 37.39 μM (B16 melanoma) after 24-hour exposure . The compound exhibits minimal cytotoxic activity against normal HEK 293 cells at concentrations below 10 μM . Complete tumor cell panel IC50 data are: HepG2 (0.54 μM), H22 (1.34 μM), MOLM-13 (3.43 μM), Hepa1-6 (5.08 μM), Jurkat (7.25 μM), and B16 (37.39 μM) . Comparative cellular cytotoxicity data for other TDO inhibitors are sparsely reported: 680C91 at 40 μM inhibits dexamethasone-induced migration of SK-MEL-28 melanoma cells but IC50 values for direct cytotoxicity are not specified . LM10 reduces growth of TDO-expressing P815 cells but quantitative IC50 data are not available . TDO-IN-2 lacks publicly available cellular cytotoxicity data . The dual inhibitor IDO/TDO-IN-1 does not have reported tumor cell IC50 values in vendor technical documentation [1].

tumor cell cytotoxicity HepG2 normal cell safety

Oral Bioavailability: Tdo-IN-1 Enables Non-Invasive In Vivo Dosing Without Requiring Parenteral Administration

Tdo-IN-1 is characterized as an orally active TDO inhibitor, with validated in vivo efficacy achieved via oral gavage administration at 25 mg/kg in murine models . This oral bioavailability property distinguishes Tdo-IN-1 from certain TDO-targeting approaches that may require intraperitoneal or intravenous administration for in vivo studies. Among comparator compounds, LM10 is also reported to be orally available, with studies describing oral administration in drinking water (1 mg/mL ad libitum) [1]. 680C91 has been administered intraperitoneally in published studies, and while its oral bioavailability is not explicitly precluded, oral dosing data are not prominently documented [2]. IDO/TDO-IN-1 is described as orally active in product literature [3]. TDO-IN-2 is similarly noted as orally active . However, the combination of oral bioavailability with the specific in vivo tumor inhibition endpoint of 76.93% at 25 mg/kg p.o. provides Tdo-IN-1 with a unique validated dosing-to-efficacy dataset .

oral bioavailability pharmacokinetics in vivo dosing

Optimal Research Applications for Tdo-IN-1 Based on Quantitative Differentiation Evidence


TDO-Selective Immunometabolism Studies in Tumor Microenvironments Without IDO1 Confounding

Tdo-IN-1's >161-fold selectivity for TDO over IDO1 makes it the appropriate tool compound for dissecting TDO-specific contributions to tumor immune evasion, particularly in malignancies where both TDO and IDO1 are co-expressed (e.g., certain gliomas, melanomas, and hepatocellular carcinomas). Unlike dual inhibitors such as IDO/TDO-IN-1 (which inhibits both enzymes at low nanomolar concentrations) [1], Tdo-IN-1 enables investigators to attribute observed immunomodulatory effects specifically to TDO inhibition without the confounding influence of simultaneous IDO1 blockade. This selectivity profile is essential for target validation studies, mechanism-of-action experiments, and research designed to determine whether TDO inhibition alone suffices to reverse local immune tolerance in a given tumor model.

In Vivo Oral Dosing Studies Requiring Quantitatively Validated Antitumor Endpoints in Syngeneic Models

Tdo-IN-1's established in vivo efficacy of 76.93% tumor volume inhibition at 25 mg/kg oral dosing in the CT26 syngeneic BALB/c mouse model provides investigators with a benchmarked experimental system for tumor immunotherapy studies. This validated dose-response relationship—combined with documented immune correlatives including reduced Foxp3 expression and increased CD8 and TNF-α levels —enables researchers to design studies with predefined efficacy expectations. This contrasts with alternative TDO inhibitors such as TDO-IN-2, 680C91, and LM10, which either lack publicly available quantitative tumor inhibition data or lack species-validated murine in vivo datasets . The oral route of administration further supports longitudinal dosing paradigms without the confounding physiological stress associated with repeated parenteral injections.

Hepatocellular Carcinoma and Hematologic Malignancy Research Using Tdo-IN-1's Characterized Cell-Line Potency Profile

Investigators working with hepatocellular carcinoma (HepG2, IC50 = 0.54 μM) or T-cell leukemia (Jurkat, IC50 = 7.25 μM) models can leverage Tdo-IN-1's established in vitro cytotoxicity profile to guide experimental design and anticipate effective concentration ranges. The compound's minimal cytotoxicity against normal HEK 293 cells at concentrations below 10 μM provides a defined therapeutic window for cell-based assays. Other tumor lines with characterized sensitivity include H22 hepatoma (1.34 μM), MOLM-13 AML (3.43 μM), and Hepa1-6 hepatoma (5.08 μM) . This comprehensive cell-line panel differentiates Tdo-IN-1 from comparator TDO inhibitors such as LM10, 680C91, and TDO-IN-2, for which equivalent tumor cell IC50 datasets are not publicly available [1]. Researchers can therefore select Tdo-IN-1 for studies where cell-type-specific sensitivity data are prerequisite.

Reverse Translation Studies Correlating TDO Enzymatic Inhibition with Downstream Immune Modulation

Tdo-IN-1 enables studies that bridge biochemical TDO inhibition (IC50 = 0.62 μM) with downstream immunomodulatory outcomes in vivo—specifically the observed reversal of local immune tolerance, reduction of Foxp3+ regulatory T cells, and enhancement of CD8+ cytotoxic T cell infiltration and TNF-α expression in tumor tissue [1]. This linkage between molecular target engagement and functional immune response makes Tdo-IN-1 suitable for reverse translation research aimed at validating TDO as a target for combination immunotherapy strategies. The compound's oral activity supports studies designed to evaluate TDO inhibition as an adjunct to checkpoint blockade (e.g., anti-PD-1/PD-L1 antibodies) or other immunotherapeutic modalities. While dual IDO/TDO inhibitors preclude clean mechanistic interpretation, Tdo-IN-1's selectivity profile permits unambiguous correlation of TDO blockade with immune phenotype changes.

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